molecular formula C14H19NO5 B13818998 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid CAS No. 354574-30-4

2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid

Cat. No.: B13818998
CAS No.: 354574-30-4
M. Wt: 281.30 g/mol
InChI Key: ZUUWNMRRGBGYKJ-UHFFFAOYSA-N
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Description

2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid is a chemical compound known for its applications in various scientific fields. It is a derivative of glycine and is often used in research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid typically involves the reaction of glycine derivatives with tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The process involves multiple steps, including protection, substitution, and deprotection reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted benzene derivatives .

Scientific Research Applications

2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. Its Boc protecting group allows it to participate in selective reactions, making it useful in targeted synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid apart is its specific combination of functional groups, which provides unique reactivity and selectivity in chemical reactions. Its methoxy group adds to its versatility in various synthetic applications .

Properties

CAS No.

354574-30-4

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

2-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-12-9(8-11(16)17)6-5-7-10(12)19-4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17)

InChI Key

ZUUWNMRRGBGYKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)CC(=O)O

Origin of Product

United States

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